Oligomerization Hot Spot Residue Set Is Completely Non-Overlapping Between CynR and OxyR
Alanine-scanning mutagenesis coupled with λcI repressor fusion immunity assays identified three hot spot residues essential for CynR regulatory domain dimerization: L122, E220, and E229. In contrast, OxyR (the only other E. coli LTTR systematically mapped for oligomerization hot spots) has seven hot spot residues that govern its dimer interface [1]. The two sets of hot spot residues exhibit zero overlap—none of the CynR hot spots correspond to any OxyR hot spot position [1]. This was determined by mapping OxyR contact profiles onto a multiple sequence alignment of the LTTR family, generating predicted CynR contact profiles, and then validating against the actual crystal structures of CynR (PDB: 2HXR and 3HFU). Of 42 residues in the OxyR contact profile, only six positions were occupied by identical amino acids in CynR, and three OxyR positions aligned to gaps in the CynR sequence [1].
| Evidence Dimension | Number of oligomerization hot spot residues and overlap |
|---|---|
| Target Compound Data | 3 hot spots (L122, E220, E229); 0 overlap with OxyR hot spots |
| Comparator Or Baseline | OxyR: 7 hot spots; 0 overlap with CynR hot spots |
| Quantified Difference | 0% overlap (0 of 10 total hot spot positions shared between the two proteins) |
| Conditions | λcI repressor fusion immunity assay in E. coli AG1688; tested in three expression vectors (pLM1000, pAZ299, pGK751) with different oligomerization detection thresholds |
Why This Matters
Zero hot spot overlap means CynR and OxyR use entirely distinct residue sets to stabilize their dimer interfaces, precluding functional interchangeability in any assay requiring native oligomerization.
- [1] Knapp GS, Hu JC. The oligomerization of CynR in Escherichia coli. Protein Sci. 2009;18(11):2307-2315. doi:10.1002/pro.241 View Source
